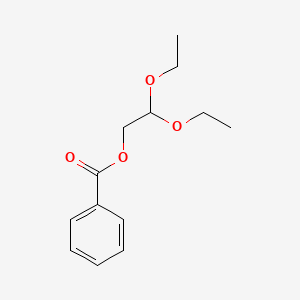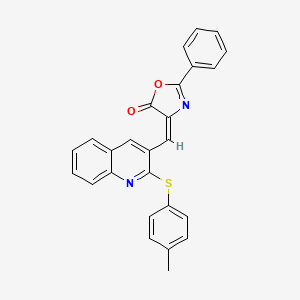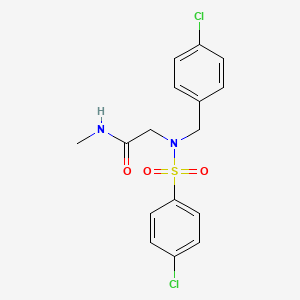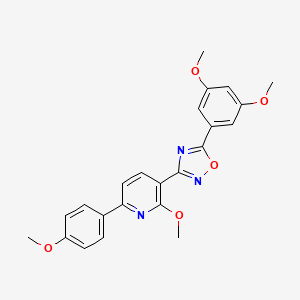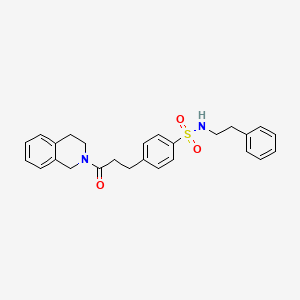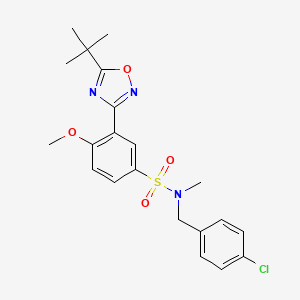
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a tumor-associated enzyme. CAIX is overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects.
Mécanisme D'action
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide inhibits N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which is overexpressed in several types of cancer. N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide by N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to radiation therapy and chemotherapy. In addition, it has been shown to decrease the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several advantages for lab experiments. It is a potent inhibitor of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which makes it a useful tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. It has also been shown to have anti-tumor effects, which makes it a potential candidate for cancer therapy. However, it has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.
Orientations Futures
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several potential future directions. It can be further studied for its anti-tumor effects and its potential use in cancer therapy. It can also be used as a tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. In addition, its mechanism of action can be further elucidated to better understand its effects on different types of cancer cells. Furthermore, it can be modified to improve its potency and selectivity towards N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide involves the reaction of 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide with allyl acetate in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature for 24 hours. The product is isolated by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3S/c1-2-10-22-18(24)12-23(11-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h2-9H,1,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAOEJPEOKPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





